molecular formula C17H14ClN3OS2 B12143986 N-(2-chlorophenyl)-2-(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-ylthio)acetamide

N-(2-chlorophenyl)-2-(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-ylthio)acetamide

Cat. No.: B12143986
M. Wt: 375.9 g/mol
InChI Key: KZRBKRONGXGDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-2-(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-ylthio)acetamide is a heterocyclic compound featuring a 2-chlorophenyl group linked via an acetamide bridge to a fused cyclopenta-pyrimidino-thiophene core. The synthesis of such compounds typically involves alkylation of thiol-containing heterocycles with chloroacetamide derivatives under basic conditions, as exemplified in related methodologies .

Properties

Molecular Formula

C17H14ClN3OS2

Molecular Weight

375.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide

InChI

InChI=1S/C17H14ClN3OS2/c18-11-5-1-2-6-12(11)21-14(22)8-23-16-15-10-4-3-7-13(10)24-17(15)20-9-19-16/h1-2,5-6,9H,3-4,7-8H2,(H,21,22)

InChI Key

KZRBKRONGXGDQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from the provided evidence:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Features
N-(2-Chlorophenyl)-2-(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-ylthio)acetamide (Target) 2-Chlorophenyl, cyclopenta-pyrimidino-thiophene core - - Complex heterocyclic core with potential steric and electronic modulation .
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () 4-Chlorophenyl, pyridinyl-thio group 85 Not reported High-yield synthesis (85%) via reflux in ethanol; styryl groups may enhance π-stacking .
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide () 2-Chlorophenyl, thiadiazole ring 82 212–216 Simpler thiadiazole scaffold; moderate yield (82%); potential antimicrobial activity inferred .
2-[(2-Methylcyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide () Methyl-substituted cyclopenta core, 5-methylisoxazolyl group - - Methyl group may enhance lipophilicity; isoxazole substituent for targeted interactions .
2-[(2-Methylcyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide () Naphthyl substituent - - Bulky aromatic group for increased steric hindrance; possible π-π interactions .
2-{[3-(4-Chlorophenyl)-4-oxocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () 4-Chlorophenyl, isopropylphenyl, ketone modification - - Dual chloro and isopropyl groups for solubility/binding balance; ketone introduces polarity .

Key Structural and Functional Insights:

Chlorophenyl Positional Isomerism: The target compound’s 2-chlorophenyl group may induce distinct electronic effects (e.g., inductive withdrawal) compared to the 4-chlorophenyl analog ().

Heterocyclic Core Variations: The cyclopenta-pyrimidino-thiophene core (target compound) offers a rigid, planar structure conducive to intercalation or enzyme active-site binding. In contrast, thiadiazole () and pyridine () cores provide smaller, more flexible scaffolds with varying electron densities .

Substituent Impact on Physicochemical Properties :

  • Bulky groups like naphthyl () or isopropylphenyl () may improve membrane permeability but reduce aqueous solubility. Methyl groups () balance lipophilicity and metabolic stability .

Synthetic Efficiency :

  • Yields for chloroacetamide-based syntheses range from 82% () to 85% (), suggesting optimized protocols for thioalkylation reactions. The use of sodium methylate as a base () is a common strategy for deprotonating thiols and facilitating nucleophilic substitution .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to and , though its complex core may require stringent control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions .
  • Thermal Stability : The high melting point of the thiadiazole analog (212–216°C, ) suggests that heterocyclic rigidity correlates with thermal stability, a property critical for pharmaceutical formulation .
  • Biological Relevance : While direct activity data for the target compound is absent, structural analogs with thiadiazole or pyrimidine cores exhibit antimicrobial and kinase-inhibitory properties, highlighting the scaffold’s versatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.